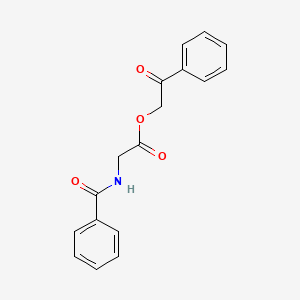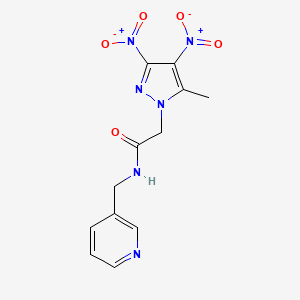
4-(4-methoxybenzyl)-2,6-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methoxybenzyl)-2,6-dimethylmorpholine, also known as DMXB-A, is a chemical compound that has gained attention in the scientific community for its potential use in the treatment of various neurological disorders.
Wirkmechanismus
4-(4-methoxybenzyl)-2,6-dimethylmorpholine acts as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including learning and memory, attention, and inflammation. Activation of the α7 nAChR by 4-(4-methoxybenzyl)-2,6-dimethylmorpholine leads to the release of neurotransmitters, such as acetylcholine and glutamate, which can improve cognitive function.
Biochemical and Physiological Effects:
4-(4-methoxybenzyl)-2,6-dimethylmorpholine has been shown to have various biochemical and physiological effects, including the activation of the α7 nAChR, the release of neurotransmitters, and the modulation of inflammation. Studies have also shown that 4-(4-methoxybenzyl)-2,6-dimethylmorpholine can improve cognitive function, reduce oxidative stress, and protect against neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(4-methoxybenzyl)-2,6-dimethylmorpholine in lab experiments is its selectivity for the α7 nAChR, which allows researchers to study the specific effects of this receptor. However, one limitation is that 4-(4-methoxybenzyl)-2,6-dimethylmorpholine has a relatively short half-life, which can make it difficult to administer and study in vivo.
Zukünftige Richtungen
There are several future directions for the study of 4-(4-methoxybenzyl)-2,6-dimethylmorpholine. One area of research is the development of more potent and selective α7 nAChR agonists. Another area of research is the investigation of the potential use of 4-(4-methoxybenzyl)-2,6-dimethylmorpholine in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, studies are needed to determine the optimal dosing and administration of 4-(4-methoxybenzyl)-2,6-dimethylmorpholine for therapeutic use.
Synthesemethoden
4-(4-methoxybenzyl)-2,6-dimethylmorpholine can be synthesized using a variety of methods, including the reaction of 4-(4-methoxybenzyl) morpholine with 2,6-dimethylpyridine and a catalyst. Another method involves the reaction of 4-(4-methoxybenzyl) morpholine with 2,6-dimethylpiperidine and a catalyst. The resulting product is then purified through a series of steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(4-methoxybenzyl)-2,6-dimethylmorpholine has been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies have shown that 4-(4-methoxybenzyl)-2,6-dimethylmorpholine has neuroprotective effects and can improve cognitive function in animal models of these diseases.
Eigenschaften
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11-8-15(9-12(2)17-11)10-13-4-6-14(16-3)7-5-13/h4-7,11-12H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZJSOHQIFDERC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5351563 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-isopropoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4893688.png)




![2-fluoro-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4893707.png)
![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B4893713.png)



![N-(2-methoxyethyl)-3-[1-(8-quinolinylmethyl)-4-piperidinyl]propanamide](/img/structure/B4893734.png)

